2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE
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Overview
Description
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the piperazine ring and the chlorophenyl group contributes to its biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and an aldehyde or ketone are reacted together.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl chloride reacts with the piperazine intermediate.
Acetylation: The final step involves the acetylation of the piperazine derivative with 2-methoxyphenylacetic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The piperazine ring and chlorophenyl group contribute to its binding affinity to receptors and enzymes. This compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing signal transduction pathways and modulating physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine with a piperazine ring.
Flunarizine: A calcium channel blocker with a piperazine moiety.
Uniqueness
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of the chlorophenyl and methoxyphenyl groups, which contribute to its distinct pharmacological profile. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-5-3-2-4-18(19)22-20(25)15-24-12-10-23(11-13-24)14-16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSOJSUMNCEFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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